molecular formula C18H15N3O3 B2969188 N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide CAS No. 1203067-04-2

N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide

Cat. No.: B2969188
CAS No.: 1203067-04-2
M. Wt: 321.336
InChI Key: DCEOTNUUUJCXDK-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Indenone Moiety: The indenone moiety can be introduced through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with an appropriate indenone precursor.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores.

    Indenone Derivatives: Compounds with similar indenone moieties.

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is unique due to its specific combination of benzodiazole and indenone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-16-8-6-11-5-7-12(9-13(11)16)24-10-17(23)21-18-19-14-3-1-2-4-15(14)20-18/h1-5,7,9H,6,8,10H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEOTNUUUJCXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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